molecular formula C11H16N2O B1612476 N-(3-Amino-4-methylphenyl)butanamide CAS No. 946769-29-5

N-(3-Amino-4-methylphenyl)butanamide

Cat. No. B1612476
CAS RN: 946769-29-5
M. Wt: 192.26 g/mol
InChI Key: AKSKCPZUDHYRBF-UHFFFAOYSA-N
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Description

“N-(3-Amino-4-methylphenyl)butanamide” is a chemical compound with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol. It is a crucial building block for many drug candidates .


Synthesis Analysis

The synthesis of “N-(3-Amino-4-methylphenyl)butanamide” can be achieved through the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . This process is relatively complicated due to the different chemical environments of the two amine groups in 4-methylbenzene-1,3-diamine . A continuous flow microreactor system was developed to synthesize this compound and determine intrinsic reaction kinetics parameters .


Molecular Structure Analysis

The molecular structure of “N-(3-Amino-4-methylphenyl)butanamide” can be represented by the SMILES notation: Cc1cccc(c1)NC(=O)CCC N . Further analysis of the molecular structure can be performed using three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis and molecular docking studies .


Chemical Reactions Analysis

The chemical reaction involved in the synthesis of “N-(3-Amino-4-methylphenyl)butanamide” is the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The reaction rate constants, activation energies, and pre-exponential factors were acquired by kinetics study in a microflow system .


Physical And Chemical Properties Analysis

“N-(3-Amino-4-methylphenyl)butanamide” has a molecular weight of 192.26 g/mol. More detailed physical and chemical properties such as density, melting point, and boiling point are not provided in the retrieved papers.

Scientific Research Applications

Building Block for Drug Candidates

“N-(3-Amino-4-methylphenyl)butanamide” is a crucial building block for many drug candidates . It’s a key raw material and intermediate in the synthesis of various pharmaceuticals .

Continuous Synthesis in Microreactor Systems

This compound has been synthesized in a continuous flow microreactor system . The system was developed to determine intrinsic reaction kinetics parameters . This approach offers advantages in terms of process control, safety, and scalability .

Kinetics Study

The compound has been used in kinetics studies in microflow systems . These studies help to understand the reaction process, rate constants, activation energies, and pre-exponential factors .

Optimization of Reaction Conditions

The kinetic model established from the studies was used to optimize reaction conditions . As a result, the compound was synthesized in the microreactor with a yield of 85.7% within 10 minutes .

Intermediate Product for Medicine Production

“N-(3-Amino-4-methylphenyl)butanamide” is an intermediate product for the production of several medicines . It plays a crucial role in the pharmaceutical industry .

Microreactor Technology

The compound has been synthesized using micro-reactor technology . This is a new concept for the continuous synthesis of chemicals . The technology offers advantages in terms of process efficiency and control .

Computational Fluid Dynamics (CFD) Method

The CFD method was used to simulate the flow synthesis of "N-(3-Amino-4-methylphenyl)butanamide" . This approach helps to understand the effects of operating parameters such as temperature and residence time on system performance .

Influence of Temperature and Residence Time

Studies have shown that the residence time and temperature have a significant influence on the production of "N-(3-Amino-4-methylphenyl)butanamide" . For instance, an increase in temperature from 30 °C to 70 °C led to the enhancement of the compound’s production from about 42% to 76% at 420 seconds residence time .

Safety and Hazards

Specific hazards arising from “N-(3-Amino-4-methylphenyl)butanamide” are not available in the retrieved papers . It is advised to wear self-contained breathing apparatus for firefighting if necessary .

properties

IUPAC Name

N-(3-amino-4-methylphenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-3-4-11(14)13-9-6-5-8(2)10(12)7-9/h5-7H,3-4,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKSKCPZUDHYRBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=C(C=C1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90589814
Record name N-(3-Amino-4-methylphenyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Amino-4-methylphenyl)butanamide

CAS RN

946769-29-5
Record name N-(3-Amino-4-methylphenyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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